molecular formula C15H16N6O2 B10998505 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide

4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B10998505
M. Wt: 312.33 g/mol
InChI Key: OROQNIUUMIYKRM-UHFFFAOYSA-N
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Description

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide typically involves multiple steps The starting materials are often commercially available or can be synthesized through known chemical reactions

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used include hydrazine derivatives and pyridazine precursors.

    Introduction of Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of Butanamide Side Chain: The butanamide side chain is introduced through amide bond formation reactions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridazinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
  • 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Uniqueness

4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of both a triazolopyridazine core and a pyridinyl butanamide side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N6O2

Molecular Weight

312.33 g/mol

IUPAC Name

4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-3-ylbutanamide

InChI

InChI=1S/C15H16N6O2/c1-23-15-8-7-13-19-18-12(21(13)20-15)5-2-6-14(22)17-11-4-3-9-16-10-11/h3-4,7-10H,2,5-6H2,1H3,(H,17,22)

InChI Key

OROQNIUUMIYKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3=CN=CC=C3)C=C1

Origin of Product

United States

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